molecular formula C7Cl3F3O B6328657 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% CAS No. 1214372-61-8

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98%

Cat. No. B6328657
CAS RN: 1214372-61-8
M. Wt: 263.4 g/mol
InChI Key: GOIJSGAWMOKCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride (3,5-DCBCl) is a colorless and odorless compound with a molecular weight of 246.42 g/mol. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 3,5-DCBCl is also used as a reagent in the synthesis of other organic compounds. It is a versatile reagent and can be used in a variety of reactions, including nucleophilic substitution, oxidation, and condensation reactions.

Mechanism of Action

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% is a versatile reagent and can be used in a variety of reactions, including nucleophilic substitution, oxidation, and condensation reactions. In nucleophilic substitution reactions, 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% acts as a nucleophile, attacking the electrophilic center of a substrate molecule, resulting in the formation of a new bond. In oxidation reactions, 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% acts as an oxidizing agent, oxidizing the substrate molecule, resulting in the formation of a new bond. In condensation reactions, 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% acts as a condensing agent, forming a new bond between the substrate molecules.
Biochemical and Physiological Effects
3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% in laboratory experiments is its versatility. It can be used in a variety of reactions, including nucleophilic substitution, oxidation, and condensation reactions. This makes it a useful reagent for organic synthesis. However, 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% is highly reactive and must be handled with caution. It should be stored in a cool, dry place, away from heat and light. In addition, it should not be exposed to air or moisture, as this may cause it to decompose.

Future Directions

The future of 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% in scientific research is promising. It has already been used in the synthesis of pharmaceuticals and other organic compounds, and it has the potential to be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of heterocyclic compounds. In addition, 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% could be used as a catalyst in organic synthesis. It could also be used in the synthesis of polymers and other materials. Finally, 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% could be used in the synthesis of fluorescent and luminescent compounds, which could be used for imaging and sensing applications.

Synthesis Methods

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% can be synthesized from 2,4,6-trichlorotoluene, which is reacted with chlorine and trifluorobenzoyl chloride in the presence of anhydrous aluminum chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 120°C. The reaction yields 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% in high yield.

Scientific Research Applications

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a reagent in the synthesis of other organic compounds. In addition, 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride, 98% has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of heterocyclic compounds. It has also been used as a catalyst in organic synthesis.

properties

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl3F3O/c8-2-4(11)1(7(10)14)5(12)3(9)6(2)13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIJSGAWMOKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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